2-(1,3-Dioxo-2-phenylisoindol-5-yl)-1,3-dioxoisoindole-5-carboxylic acid
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Overview
Description
2-(1,3-Dioxo-2-phenylisoindol-5-yl)-1,3-dioxoisoindole-5-carboxylic acid is a complex organic compound characterized by its unique structure, which includes two isoindole units and multiple carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxo-2-phenylisoindol-5-yl)-1,3-dioxoisoindole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of phthalic anhydride with aniline derivatives under controlled conditions to form the isoindole structure. This is followed by further functionalization to introduce the phenyl and carboxylic acid groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxo-2-phenylisoindol-5-yl)-1,3-dioxoisoindole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to hydroxyl groups or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-(1,3-Dioxo-2-phenylisoindol-5-yl)-1,3-dioxoisoindole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the production of dyes, pigments, and other materials due to its stable and versatile chemical properties.
Mechanism of Action
The mechanism by which 2-(1,3-Dioxo-2-phenylisoindol-5-yl)-1,3-dioxoisoindole-5-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the conformation and function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dioxo-2-phenylisoindol-5-yl)-3-(2-furyl)acrylamide
- N-{3-[(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-furamide
Uniqueness
Compared to similar compounds, 2-(1,3-Dioxo-2-phenylisoindol-5-yl)-1,3-dioxoisoindole-5-carboxylic acid is unique due to its specific arrangement of functional groups and the presence of two isoindole units. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-(1,3-dioxo-2-phenylisoindol-5-yl)-1,3-dioxoisoindole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12N2O6/c26-19-16-9-7-14(11-18(16)22(29)24(19)13-4-2-1-3-5-13)25-20(27)15-8-6-12(23(30)31)10-17(15)21(25)28/h1-11H,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQCMZRPEQWRJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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